molecular formula C9H8IN B2983120 3-Iodo-2-methylphenylacetonitrile CAS No. 1261569-73-6

3-Iodo-2-methylphenylacetonitrile

Cat. No.: B2983120
CAS No.: 1261569-73-6
M. Wt: 257.074
InChI Key: ASXSGRWJIRQOIR-UHFFFAOYSA-N
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Description

3-Iodo-2-methylphenylacetonitrile (CAS: 1261569-73-6) is a halogenated aromatic nitrile compound with the molecular formula C₉H₈IN and a molecular weight of 257.07 g/mol. It is characterized by an iodine substituent at the 3-position, a methyl group at the 2-position of the benzene ring, and an acetonitrile functional group.

Key properties include:

  • Purity: ≥95% (as per commercial suppliers) .
  • Storage: Stable at room temperature (RT) in sealed containers .
  • Solubility: Typically prepared as a 10 mM solution in DMSO for experimental use .

Properties

IUPAC Name

2-(3-iodo-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXSGRWJIRQOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methylphenylacetonitrile typically involves the iodination of 2-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where 2-methylphenylacetonitrile is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methylphenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, cyanides, and various organometallic derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Iodo-2-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylphenylacetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Applications/Notes
This compound 1261569-73-6 C₉H₈IN 257.07 Nitrile 3-Iodo, 2-methyl Cross-coupling, drug intermediates
(3-Iodo-2-methylphenyl)acetic acid 1261554-90-8 C₉H₉IO₂ 276.07 Carboxylic acid 3-Iodo, 2-methyl Bioconjugation, metallo-organic synthesis
2-(3-Fluoro-4-iodo-phenyl)acetonitrile 92676-16-9 C₈H₅FIN 237.04 Nitrile 3-Fluoro, 4-iodo Radiolabeling, electronic materials
4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine 1228778-18-4 C₁₂H₁₄INO₂ 331.15 Morpholine, carbonyl 5-Iodo, 2-methyl Kinase inhibitors, heterocyclic scaffolds
(2-Iodo-4-methylphenyl)methanol 126156-20-5 C₈H₉IO 248.06 Hydroxyl 2-Iodo, 4-methyl Polymer precursors, oxidation studies

Substituent Position Impact

  • Iodine Position : Iodine at the 3-position (target compound) vs. 5-position (morpholine derivative) influences steric hindrance and regioselectivity in coupling reactions.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : this compound has been employed in Suzuki-Miyaura couplings to generate biaryl structures, a key step in kinase inhibitor development .
  • Material Science : Fluoro-iodo analogs (e.g., CAS 92676-16-9) are explored in liquid crystal and OLED research due to their polarizable iodine atoms .
  • Limitations : Carboxylic acid derivatives (e.g., CAS 1261554-90-8) face challenges in direct coupling reactions due to competing decarboxylation, whereas nitriles avoid this issue .

Notes

  • Data Gaps : Solubility and stability profiles for some analogs (e.g., morpholine derivatives) require further characterization.
  • Synthetic Utility : Substituent positions critically dictate reaction pathways; computational modeling (e.g., DFT) is recommended to predict regiochemical outcomes.

Biological Activity

3-Iodo-2-methylphenylacetonitrile, also known as 2-(5-iodo-2-methylphenyl)acetonitrile, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H8INC_9H_8IN, and it features an iodine atom that significantly influences its reactivity and biological interactions. The presence of the iodine atom enhances the compound's ability to form halogen bonds, which can affect its binding affinity to various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to:

  • Inhibition or Activation of Enzymatic Pathways : The compound may inhibit or activate certain enzymes involved in metabolic pathways, influencing cellular processes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound, with a focus on its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various halogenated compounds, including this compound, demonstrated promising antimicrobial effects against a range of pathogens. The compound showed significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

Anticancer Studies

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. For instance, a study reported that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A case study involving the testing of various halogenated acetonitriles highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, showcasing its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In a controlled laboratory setting, the effects of this compound were evaluated on several cancer cell lines. The findings suggested that the compound could effectively reduce cell viability and promote apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-(5-bromo-2-methylphenyl)acetonitrileBromo StructureModerateLow
2-(5-chloro-2-methylphenyl)acetonitrileChloro StructureLowModerate
This compound Iodo StructureHighHigh

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